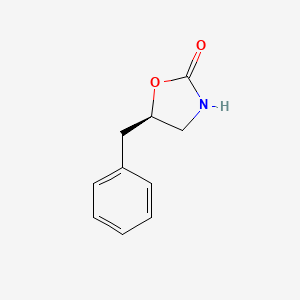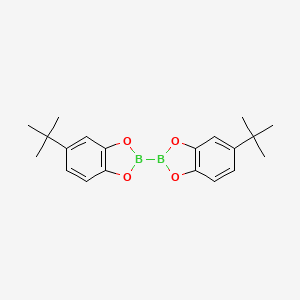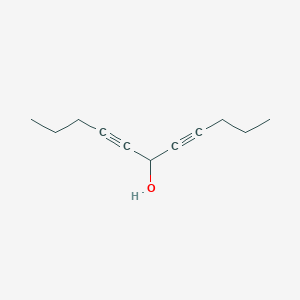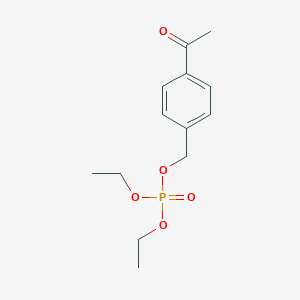![molecular formula C23H24F2 B12555179 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene CAS No. 151105-71-4](/img/structure/B12555179.png)
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene is a fluorinated aromatic compound It is characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a phenyl ring through an ethynyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Ethynyl Linkage: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Propylcyclohexyl Group: This step involves the Friedel-Crafts alkylation reaction, where the propylcyclohexyl group is attached to the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
科学的研究の応用
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene has several scientific research applications:
Material Science: Used in the development of advanced materials with unique electronic and optical properties.
Liquid Crystal Technology: Employed in the formulation of liquid crystal displays (LCDs) due to its ability to modulate light.
Pharmaceutical Research: Investigated for its potential as a building block in the synthesis of bioactive molecules.
Environmental Science: Studied for its behavior and fate in the environment, particularly its persistence and bioaccumulation.
作用機序
The mechanism of action of 1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways by binding to specific sites on proteins, altering their conformation and function.
類似化合物との比較
Similar Compounds
- 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene
- 1,3-Difluoro-5-{[4-(4-butylcyclohexyl)phenyl]ethynyl}benzene
- 1,3-Difluoro-5-{[4-(4-pentylcyclohexyl)phenyl]ethynyl}benzene
Uniqueness
1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene is unique due to its specific substitution pattern and the presence of both fluorine atoms and a propylcyclohexyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and liquid crystal technology.
特性
CAS番号 |
151105-71-4 |
|---|---|
分子式 |
C23H24F2 |
分子量 |
338.4 g/mol |
IUPAC名 |
1,3-difluoro-5-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C23H24F2/c1-2-3-17-6-10-20(11-7-17)21-12-8-18(9-13-21)4-5-19-14-22(24)16-23(25)15-19/h8-9,12-17,20H,2-3,6-7,10-11H2,1H3 |
InChIキー |
HQXQANCOVMXZBR-UHFFFAOYSA-N |
正規SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,5S,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol](/img/structure/B12555110.png)
![3-[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12555117.png)
![1,1',1''-[Nitrilotri(4,1-phenylene)]tris[3-(prop-2-en-1-yl)pyrrolidine-2,5-dione]](/img/structure/B12555128.png)
![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)
![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)



![[(Anthracen-2-yl)methylidene]propanedinitrile](/img/structure/B12555170.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![Methanone, 1,4-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B12555193.png)

